cis Resveratrol 4O-b-D-Glucuronide
Description
Systematic Nomenclature and Structural Classification
cis Resveratrol 4′-O-β-D-glucuronide is systematically named (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid . This nomenclature reflects its stereochemical configuration, glycosidic linkage, and functional groups. The compound belongs to the stilbenoid class, characterized by a 1,2-diphenylethylene backbone with hydroxyl substitutions at positions 3 and 5 on ring A and position 4′ on ring B . The β-D-glucuronic acid moiety is conjugated to the 4′-hydroxyl group of the cis-resveratrol aglycone via an O-glycosidic bond, enhancing its hydrophilicity compared to the parent compound .
The cis (Z) configuration of the double bond in the stilbene core distinguishes it from the trans isomer, altering its molecular geometry and biological interactions . The glucuronide group adopts a chair conformation typical of β-D-glucopyranosiduronic acids, stabilized by intramolecular hydrogen bonding between the carboxylic acid and adjacent hydroxyl groups .
Molecular Formula and Weight Analysis
The molecular formula of cis resveratrol 4′-O-β-D-glucuronide is C₂₀H₂₀O₉ , with a calculated molecular weight of 404.4 g/mol . This matches empirical data from high-resolution mass spectrometry, which reports an exact mass of 404.1107 Da .
Table 1: Molecular Composition
| Component | Value |
|---|---|
| Carbon (C) | 59.41% |
| Hydrogen (H) | 4.98% |
| Oxygen (O) | 35.61% |
| Degree of Unsaturation | 11 |
Spectroscopic Characterization
UV-Vis Spectroscopy
The compound exhibits absorption maxima at 306 nm (ε = 12,400 M⁻¹cm⁻¹) and 320 nm (ε = 9,800 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated stilbene system . A weaker band at 280 nm arises from localized aromatic ring excitations .
Infrared (IR) Spectroscopy
Key IR absorptions include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆) :
¹³C NMR (125 MHz, DMSO-d₆) :
Thermodynamic Properties
Melting Point : Decomposes above 100°C without a distinct melting point due to thermal instability .
Boiling Point : Estimated at 758.1 ± 60.0°C using group contribution methods .
Density : 1.615 ± 0.06 g/cm³ , consistent with its crystalline solid state .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 2.1 ± 0.3 |
| Methanol | 12.5 ± 1.2 |
| Dimethyl Sulfoxide | 18.9 ± 2.1 |
| Ethyl Acetate | 0.3 ± 0.1 |
| Hexane | Insoluble |
The glucuronide group enhances water solubility compared to resveratrol (0.03 mg/mL in water) . Solubility in polar aprotic solvents like dimethyl sulfoxide arises from hydrogen bonding with the carboxylic acid and hydroxyl groups .
Acid Dissociation Constants (pKa) and Tautomerism
The compound exhibits three ionizable groups:
- Carboxylic acid (pKa = 2.79 ± 0.70) : Dominates ionization at physiological pH .
- Phenolic hydroxyls (pKa = 9.1–10.4) : Participate in tautomerism, favoring the keto form in basic conditions .
Tautomeric Equilibria :
- Keto-enol tautomerism : The 4′-hydroxyl group stabilizes the enol form, while the glucuronide’s electron-withdrawing effect favors the keto tautomer at neutral pH .
- Resonance stabilization : The stilbene system delocalizes electrons, reducing acidity compared to isolated phenols .
Table 2: pKa Values
| Group | pKa Range |
|---|---|
| Carboxylic acid | 2.7–3.5 |
| Phenolic -OH | 9.1–10.4 |
Properties
Molecular Formula |
C20H20O9 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+ |
InChI Key |
CDEBVTGYVFHDMA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis
In Vivo Glucuronidation via Recombinant Host Systems
Recombinant microbial systems engineered to express UGTs enable in vivo glycosylation of cis-resveratrol. Key advancements include:
- Host Engineering : Saccharomyces cerevisiae strains modified with UGT genes (e.g., UGT1A1, UGT1A10) produce 4′-CisRGlcU by intracellular glycosylation. The pathway involves feeding cis-resveratrol to cultures, where UGTs transfer glucuronic acid from UDP-glucose to the 4′-hydroxyl group.
- Yield Optimization : Co-expression of UDP-glucose biosynthetic enzymes (e.g., sucrose synthase) increases UDP-glucose availability, boosting yields to 15–20% in 48-hour fermentations.
- Purification : Glycosylated products are extracted via centrifugation, followed by reverse-phase HPLC (C18 column, 30% acetonitrile/0.1% formic acid).
In Vitro Glucuronidation Using Purified UGTs
Human UGT isoforms (UGT1A1, UGT1A8, UGT1A10) catalyze 4′-O-glucuronidation of cis-resveratrol in vitro:
- Reaction Conditions : Incubations contain 0.1 mM cis-resveratrol, 5 mM UDP-glucuronic acid, and 0.5 mg/mL microsomal protein (pH 7.4, 37°C).
- Kinetics : UGT1A10 exhibits the highest activity (Km = 12 μM, Vmax = 4.2 nmol/min/mg), while UGT1A8 shows preferential 3-O-glucuronidation.
- Scalability : Milligram-scale synthesis (21% yield) is achieved using immobilized UGT1A10 on magnetic beads.
Chemical Synthesis
Direct Glycosylation Strategies
Chemical glycosylation of cis-resveratrol faces challenges due to the low reactivity of phenolic hydroxyl groups. Successful approaches include:
Koenigs-Knorr Glycosylation
- Protective Groups : Cis-resveratrol is protected as triacetate (3,5,4′-tri-O-acetyl-cis-resveratrol) to block competing hydroxyls.
- Glycosyl Donor : Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide reacts with the 4′-OH group under BF₃·OEt₂ catalysis (CH₂Cl₂, −20°C).
- Deprotection : Sequential base hydrolysis (Na₂CO₃/MeOH) removes acetyl groups, yielding 4′-CisRGlcU (overall yield: 13–18%).
Trichloroacetimidate Donor Method
- Donor Synthesis : Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is deacetylated at the anomeric position using N-methylpiperazine, forming α-trichloroacetimidate.
- Coupling : Reaction with cis-resveratrol triacetate in CH₂Cl₂ with TMSOTf catalyst (0°C, 2 hours) achieves 4′-selectivity.
- Yield : 24–27% after deprotection (improved vs. Koenigs-Knorr).
Stereoselective Synthesis of cis-Resveratrol
The cis configuration is critical for glucuronide bioactivity. Key steps include:
Bioconversion Approaches
Microbial Glycosylation
Challenges and Optimization
Regioselectivity Issues
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Enzymatic (UGT1A10) | 21 | >95 | Moderate | 450 |
| Chemical (Imidate) | 27 | 90 | High | 620 |
| Bioconversion (E. coli) | 12 | 85 | High | 380 |
Chemical Reactions Analysis
Types of Reactions: cis Resveratrol 4O-b-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the molecule and the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under specific conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Synthesis and Stability
Cis Resveratrol 4O-b-D-Glucuronide is synthesized through the enzymatic process of glucuronidation, where cis-resveratrol reacts with uridine diphosphate glucuronic acid in the presence of specific enzymes such as UDP-glucuronosyltransferases. This reaction enhances the water solubility of resveratrol, facilitating its excretion from the body . The stability of this compound is generally lower than that of its trans counterpart, making it more susceptible to degradation under certain conditions .
Biological Activities
This compound exhibits biological activities similar to those of cis-resveratrol. Research indicates that both forms possess antioxidant properties, although trans-resveratrol is often reported to be more effective in various biological assays . Notably, cis-resveratrol has shown potential neuroprotective effects by interacting with cellular pathways involved in inflammation and oxidative stress response .
Potential Health Benefits
The compound has been studied for various health-related applications:
- Antioxidant Properties : this compound can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Cardioprotective Effects : Studies suggest that resveratrol derivatives can improve cardiovascular health by enhancing endothelial function and reducing platelet aggregation .
- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases through the modulation of neuroinflammation and oxidative stress .
Research Case Studies
Several studies have explored the effects of cis-resveratrol and its glucuronides:
- In Vivo Studies : One study involving streptozotocin-induced diabetic rats demonstrated that resveratrol improved energy metabolism and reduced protein wasting when administered at a dose of 0.75 mg/kg three times daily over eight weeks .
- Human Trials : A randomized crossover study showed that grape extract containing resveratrol resulted in different metabolite profiles compared to red wine treatments, indicating variations in absorption and bioavailability .
- Cellular Studies : In vitro studies have indicated that cis-resveratrol can influence drug metabolism enzymes, potentially affecting the pharmacokinetics of co-administered drugs .
Comparative Analysis with Other Compounds
The unique structure of this compound influences its solubility and bioavailability compared to other resveratrol derivatives. Below is a comparative table highlighting key characteristics:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Trans Resveratrol | Stilbene | More stable; greater bioactivity compared to cis form |
| Cis Resveratrol | Stilbene | Less stable; unique interactions with cellular proteins |
| Cis Resveratrol 3-O-Glucuronide | Glucuronide | Different position for glucuronidation; varied bioactivity |
| Trans Resveratrol 3-O-Glucuronide | Glucuronide | Higher stability and bioactivity than cis counterparts |
| Oxyresveratrol | Polyphenol | Exhibits distinct antioxidant properties |
Mechanism of Action
The mechanism of action of cis Resveratrol 4O-b-D-Glucuronide involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Cellular Signaling: Modulating signaling pathways such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Differentiation
- cis-Resveratrol 4-O-β-D-glucuronide: Features a cis-configuration (C=C double bond) with a β-D-glucuronic acid moiety at the 4-hydroxyl group.
- trans-Resveratrol 4-O-β-D-glucuronide: Trans-configuration allows greater molecular planarity, enhancing interactions with enzymes like UDP-glucuronosyltransferases (UGTs) and improving metabolic stability .
- Resveratrol 3-O-β-D-glucuronide : Glucuronidation at the 3-hydroxyl position, observed in both cis- and trans-forms, alters solubility and bioavailability. The trans-3-O-glucuronide is a predominant metabolite in plasma .
Physicochemical Properties
Pharmacokinetics
- cis-Resveratrol 4-O-β-D-glucuronide : Poorly characterized in vivo. Detectable in rodent plasma at <1% of trans-isomer levels after resveratrol administration .
- trans-Resveratrol 4-O-β-D-glucuronide : Rapidly formed in the liver, with plasma Cmax ~2–4 μM in humans. Renal excretion predominates .
- Interspecies Variability : Mice show higher glucuronide concentrations than rats, suggesting species-specific metabolism .
Q & A
Q. What synthetic strategies improve the yield of cis-resveratrol 4-O-β-D-glucuronide for large-scale preclinical studies?
- Methodological Answer : A scalable method involves selective deacetylation of resveratrol triacetate using ammonium acetate in methanol/water (90:10 v/v) at 60°C for 24 hours. Purification via flash chromatography (silica gel, ethyl acetate/methanol gradient) achieves >95% purity. For optimization, apply response surface methodology (RSM) with Box-Behnken design to evaluate variables like temperature, solvent ratio, and reaction time .
Q. How can pharmacokinetic (PK) studies address contradictions in reported bioavailability of cis-resveratrol glucuronide compared to its trans counterpart?
- Methodological Answer : Conduct crossover PK studies in rodent models, administering equimolar doses of both isomers intravenously and orally. Collect serial blood samples (0–24 hr) and quantify plasma levels via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate AUC, , and . Statistical comparison via two-way ANOVA with false discovery rate (FDR) correction (Benjamini-Hochberg method, α=0.05) accounts for multiple hypothesis testing .
Q. What statistical approaches resolve inconsistencies in dose-response relationships for cis-resveratrol glucuronide in anti-inflammatory assays?
- Methodological Answer : Apply LASSO (Least Absolute Shrinkage and Selection Operator) regression to identify confounding variables (e.g., cell passage number, batch effects). For nonlinear dose-response curves, use sigmoidal Emax models with bootstrapped confidence intervals (n=1000 iterations). Validate with independent replication in primary cell lines (e.g., THP-1 macrophages) .
Q. How do tissue-specific glucuronidation enzymes influence the distribution of cis-resveratrol 4-O-β-D-glucuronide in vivo?
- Methodological Answer : Use UDP-glucuronosyltransferase (UGT) isoform-specific inhibitors (e.g., nilotinib for UGT1A1) in perfused organ models (liver, kidney, intestine). Compare tissue concentrations via LC-MS/MS and correlate with UGT expression (qRT-PCR or Western blot). For spatial resolution, employ matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioactivity of cis-resveratrol glucuronide in cancer models?
- Methodological Answer : Re-evaluate experimental conditions:
- Cell Line Variability : Test across multiple lines (e.g., MCF-7, HepG2, A549) with standardized culture media (DMEM + 10% FBS) .
- Metabolic Interference : Pre-treat cells with β-glucuronidase inhibitors to isolate the glucuronide's effect.
- Statistical Rigor : Apply multivariate analysis (e.g., principal component analysis) to batch-corrected data and report effect sizes with 95% CIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
